molecular formula C21H24N2O4 B2787854 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1795088-09-3

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2787854
CAS No.: 1795088-09-3
M. Wt: 368.433
InChI Key: YCUDMLKHQYLJRQ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Methoxy Group Addition: The methoxy groups are added through methylation reactions using reagents like methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the pyrrolidine ring and carboxamide functionality.

    2-Methoxyethanol: Contains the methoxy group but is a simpler structure without the pyrrolidine ring or phenyl group.

Uniqueness

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-11-7-6-10-17(18)19(27-2)13-22-21(25)15-12-20(24)23(14-15)16-8-4-3-5-9-16/h3-11,15,19H,12-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUDMLKHQYLJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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